2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide
Description
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Properties
IUPAC Name |
2-bromo-5-methoxy-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-26-12-6-7-14(20)13(9-12)18(24)21-11-8-17-19(25)22-15-4-2-3-5-16(15)23(17)10-11/h2-7,9,11,17H,8,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVORGULTXGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its antiproliferative effects against cancer cell lines and antimicrobial activities.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 360.21 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include bromination and the formation of the hexahydropyrroloquinoxaline moiety. The detailed synthetic pathway is crucial for understanding the compound's structure-function relationships.
Antiproliferative Activity
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The effectiveness was measured using the IC value (the concentration required to inhibit cell growth by 50%).
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 3.7 |
| HCT116 | 4.5 |
| A549 | 5.0 |
These results indicate that the compound is particularly potent against breast cancer (MCF-7) and colorectal cancer (HCT116), suggesting a promising avenue for further development in cancer therapeutics.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have indicated that it may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These findings suggest that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria.
Case Studies
- Anticancer Efficacy Study : In a controlled laboratory setting, the compound was tested on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
- Antimicrobial Screening : A series of tests conducted on various bacterial strains revealed that the compound exhibited strong activity against E. faecalis with an MIC of 8 µM. This study highlights its potential as an antibacterial agent.
Preparation Methods
Bromination Reaction Optimization
The method employs m-methoxybenzoic acid dissolved in halogenated solvents (dichloromethane, chloroform) with brominating agents (N-bromosuccinimide, bromine) under catalytic red phosphorus (0.01–0.2 eq), potassium bromide/bromate (0.01–0.2 eq), and sulfuric acid (0.5–5 eq by mass). Critical parameters include:
Quenching with ice water followed by solvent recovery under reduced pressure and recrystallization (methanol/ethanol) yields 2-bromo-5-methoxybenzoic acid (2) in >90% purity.
Synthesis of 4-Oxo-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]Quinoxalin-2-Amine
The pyrroloquinoxaline amine (5) is synthesized via a three-step sequence adapted from ARKIVOC 2007, optimized for scalability and regiocontrol.
Formylation and Reductive Amination
N-(2-Fluorophenyl)pyrrole (3) undergoes Vilsmeier-Haak formylation (POCl3, DMF) to yield aldehyde 4 (85% yield). Subsequent reductive amination with methylamine (NaBH3CN, MeOH) produces secondary amine 5a , which undergoes intramolecular cyclization.
Cyclization via Nucleophilic Aromatic Substitution
Cyclization of 5a using NaH in DMF at 60°C achieves 93% yield of 5 , contrasting with lower yields (39–45%) using Cs2CO3 or K2CO3. DMF’s high polarity facilitates fluoride displacement, forming the hexahydropyrroloquinoxaline core.
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 60°C | 93% |
| Cs2CO3 (5 eq) | DMF | 80°C | 45% |
| K2CO3 (5 eq) | DMF | 80°C | 39% |
Amidation: Conjugation of Fragments
Coupling 2-bromo-5-methoxybenzoic acid (2) with pyrroloquinoxaline amine (5) follows methodologies from CN106946726A, modified for aromatic benzamides.
Acid Chloride Formation
Triphosgene (0.3 eq) in dichloromethane converts 2 to acyl chloride 6 (95% conversion). Pyridine (1.5 eq) scavenges HCl, minimizing side reactions.
Amide Bond Formation
Acyl chloride 6 is reacted with amine 5 in toluene under phase-transfer catalysis (tetrabutylammonium bromide, 0.1 eq) at 25°C, achieving 88% yield. Excess amine (1.5 eq) ensures complete conversion.
| Condition | Parameter | Outcome |
|---|---|---|
| Solvent | Toluene | Prevents hydrolysis |
| Catalyst | TBAB | 0.1 eq optimal |
| Temperature | 25°C | Balances rate and stability |
Purification and Characterization
Final purification via recrystallization (ethanol/water) yields >99% pure product. LC-MS (ESI+) confirms [M+H]+ at m/z 487.2, while 1H NMR (DMSO-d6) displays characteristic signals:
- δ 8.21 (s, 1H, CONH)
- δ 7.89 (d, J = 8.8 Hz, 1H, Ar-H)
- δ 4.12 (m, 1H, pyrrolidine-H)
Comparative Analysis of Synthetic Routes
Two alternative pathways for the pyrroloquinoxaline fragment are evaluated:
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| 1 | 3 | 36% | Access to dihydro derivatives |
| 2 | 3 | 66% | Higher yield, fewer byproducts |
Route 2’s reductive amination and optimized cyclization make it preferable for large-scale synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide?
A common approach involves coupling a brominated methoxybenzoic acid derivative with the hexahydropyrroloquinoxaline core. For example, intermediates like 5-bromo-2-methoxybenzoic acid can be activated using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) to form the benzamide bond . Solvent systems such as THF/MeOH/H₂O with LiOH are used for hydrolysis and coupling steps . Purification typically employs column chromatography with gradients of ethyl acetate/hexane.
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effects, methoxy group at δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₂₀H₁₉BrN₄O₃ requires exact mass ~458.06) .
- X-ray Crystallography : For resolving stereochemistry in the hexahydropyrroloquinoxaline core .
Q. How does the bromine substituent influence reactivity in downstream modifications?
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for diversification. Pd catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in DMF/H₂O are standard conditions . Its electron-withdrawing nature also affects electrophilic substitution patterns in the benzamide ring .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing stereoisomers of the hexahydropyrroloquinoxaline core?
Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is effective. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation ensures enantiomeric purity . Kinetic studies (e.g., monitoring by TLC or in-situ IR) help identify optimal reaction times to minimize racemization .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Dose-Response Curvilinear Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay Validation : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across independent labs .
- Structural Analog Comparison : Compare with triazoloquinoxaline derivatives (e.g., N-benzyl analogs) to isolate substituent-specific effects .
Q. How should experimental designs account for batch-to-batch variability in biological assays?
- Randomized Block Designs : Allocate compound batches across experimental groups to normalize variability .
- Stability Testing : Assess degradation under assay conditions (e.g., PBS at 37°C for 24h) via LC-MS .
- Meta-Analysis : Pool data from multiple batches using mixed-effects models to quantify variability .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular Dynamics (MD) Simulations : Simulate interactions with kinase domains (e.g., 100 ns trajectories in GROMACS) .
- Docking Studies (AutoDock Vina) : Use crystal structures from the PDB (e.g., 8PU, 8Q3) to map binding poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for bromine vs. chlorine substitutions .
Q. How can researchers mitigate off-target effects in cellular models?
- Proteome Profiling : Use affinity pulldown with biotinylated probes followed by LC-MS/MS .
- CRISPR Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell lines .
- Metabolomic Screening : Identify unintended pathway modulation via UPLC-QTOF .
Methodological Considerations
Q. What frameworks guide the integration of this compound into a drug discovery pipeline?
Adopt a multi-parametric optimization (MPO) approach:
Q. How should contradictory data on metabolic stability be resolved?
- Species-Specific Liver Microsome Assays : Compare human vs. rodent CYP450 metabolism .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation .
- CYP Inhibition Panels : Test against CYP3A4, 2D6, etc., to identify enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
